molecular formula C5H8FNO4 B138249 (2R,4S)-2-amino-4-fluoropentanedioic acid CAS No. 132746-47-5

(2R,4S)-2-amino-4-fluoropentanedioic acid

Cat. No. B138249
M. Wt: 165.12 g/mol
InChI Key: JPSHPWJJSVEEAX-STHAYSLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-2-amino-4-fluoropentanedioic acid, also known as L-AP4, is a synthetic amino acid that has been widely used in scientific research due to its ability to selectively block presynaptic metabotropic glutamate receptors (mGluRs).

Mechanism Of Action

(2R,4S)-2-amino-4-fluoropentanedioic acid selectively blocks presynaptic mGluRs, which are G protein-coupled receptors that modulate neurotransmitter release. Specifically, (2R,4S)-2-amino-4-fluoropentanedioic acid acts as a competitive antagonist at the group III mGluRs, which are located on presynaptic terminals of glutamatergic neurons. By blocking these receptors, (2R,4S)-2-amino-4-fluoropentanedioic acid reduces the release of glutamate, the primary excitatory neurotransmitter in the brain. This results in a decrease in synaptic transmission and modulation of neuronal activity.

Biochemical And Physiological Effects

The blockade of presynaptic mGluRs by (2R,4S)-2-amino-4-fluoropentanedioic acid has been shown to have a number of biochemical and physiological effects. For example, (2R,4S)-2-amino-4-fluoropentanedioic acid has been shown to reduce the release of glutamate and other neurotransmitters, such as GABA and dopamine. This can lead to a decrease in synaptic transmission and modulation of neuronal activity. (2R,4S)-2-amino-4-fluoropentanedioic acid has also been shown to modulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This can have implications for learning and memory processes.

Advantages And Limitations For Lab Experiments

(2R,4S)-2-amino-4-fluoropentanedioic acid has several advantages as a research tool. It is a selective and potent antagonist of presynaptic mGluRs, which allows for the specific modulation of glutamatergic neurotransmission. It is also stable and easy to use in experiments. However, there are also limitations to using (2R,4S)-2-amino-4-fluoropentanedioic acid. For example, it is not selective for a specific subtype of mGluR, which can make it difficult to interpret results. Additionally, the effects of (2R,4S)-2-amino-4-fluoropentanedioic acid can be variable depending on the experimental conditions, which can make it challenging to replicate results.

Future Directions

There are many future directions for research involving (2R,4S)-2-amino-4-fluoropentanedioic acid. One area of interest is the development of more selective mGluR antagonists that can target specific subtypes of mGluRs. This could lead to a better understanding of the specific roles of different mGluR subtypes in various physiological and pathological processes. Another area of interest is the investigation of the therapeutic potential of mGluR antagonists in the treatment of neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia. Finally, further research is needed to better understand the biochemical and physiological effects of (2R,4S)-2-amino-4-fluoropentanedioic acid and other mGluR antagonists in different experimental conditions.

Synthesis Methods

(2R,4S)-2-amino-4-fluoropentanedioic acid can be synthesized through a multi-step process starting from L-aspartic acid. The first step involves the protection of the carboxylic acid group with a tert-butyloxycarbonyl (Boc) group. This is followed by the introduction of a fluorine atom at the 4-position of the benzyl group using a nucleophilic substitution reaction. The Boc group is then removed using trifluoroacetic acid, and the resulting product is further purified through column chromatography to yield (2R,4S)-2-amino-4-fluoropentanedioic acid.

Scientific Research Applications

(2R,4S)-2-amino-4-fluoropentanedioic acid has been widely used in scientific research as a tool to investigate the role of mGluRs in various physiological and pathological processes. It has been shown to be particularly useful in the study of synaptic plasticity, learning and memory, pain perception, and addiction. (2R,4S)-2-amino-4-fluoropentanedioic acid has also been used to investigate the therapeutic potential of mGluR antagonists in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia.

properties

CAS RN

132746-47-5

Product Name

(2R,4S)-2-amino-4-fluoropentanedioic acid

Molecular Formula

C5H8FNO4

Molecular Weight

165.12 g/mol

IUPAC Name

(2R,4S)-2-amino-4-fluoropentanedioic acid

InChI

InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3+/m0/s1

InChI Key

JPSHPWJJSVEEAX-STHAYSLISA-N

Isomeric SMILES

C([C@H](C(=O)O)N)[C@@H](C(=O)O)F

SMILES

C(C(C(=O)O)N)C(C(=O)O)F

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)F

synonyms

D-Glutamic acid, 4-fluoro-, (4S)- (9CI)

Origin of Product

United States

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